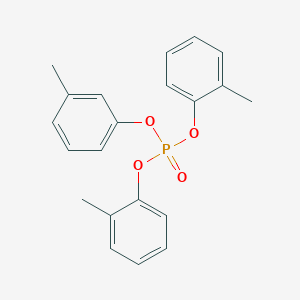

Bis(o-cresyl) m-Cresyl Phosphate

Description

Contextualization of Cresyl Phosphate (B84403) Esters in Contemporary Academic Research

Cresyl phosphate esters, often referred to as tricresyl phosphates (TCPs), are primarily utilized as flame retardants and plasticizers in various industrial applications. wikipedia.org Commercial TCP is typically a mixture of different isomers. wikipedia.org Much of the contemporary academic research on these compounds has been driven by toxicological concerns, particularly the neurotoxicity associated with certain ortho-substituted isomers. industrialchemicals.gov.aunih.gov Studies often focus on differentiating between toxic and non-toxic isomers and understanding their mechanisms of action. nih.gov Research also investigates their environmental presence and potential health risks. nih.govnih.gov

Significance of Isomeric Diversity within Cresyl Phosphates

The isomeric diversity of cresyl phosphates is of paramount significance due to the dramatic differences in toxicological profiles among the isomers. industrialchemicals.gov.au Specifically, tricresyl phosphates containing at least one ortho-cresyl group are known to cause organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.auuzh.ch In contrast, isomers containing only meta- and/or para-cresyl groups are not associated with this neurotoxic effect. uzh.chindustrialchemicals.gov.au This distinction has led to manufacturing processes that aim to minimize the content of ortho-isomers in commercial products. uzh.ch The specific arrangement of the cresyl groups (ortho, meta, para) on the phosphate ester dictates the molecule's biological activity and, consequently, its safety profile.

The following table provides a brief overview of different types of tricresyl phosphate isomers:

| Isomer Type | Common Abbreviation | Neurotoxicity |

| Tri-o-cresyl phosphate | ToCP | High |

| Tri-m-cresyl phosphate | TmCP | Low to None |

| Tri-p-cresyl phosphate | TpCP | Low to None |

| Mixed Isomers (containing at least one o-cresyl group) | - | Varies, potentially high |

| Mixed Isomers (containing only m- and p-cresyl groups) | - | Low to None |

Scope and Focused Research Areas for Bis(o-cresyl) m-Cresyl Phosphate Studies

"this compound" is a specific isomer of tricresyl phosphate. Its name indicates that the phosphate ester is bonded to two ortho-cresyl groups and one meta-cresyl group. Due to the presence of the ortho-cresyl moieties, research on this specific compound falls squarely within the domain of neurotoxicology.

Focused research areas for this compound would include:

Synthesis and Characterization: Developing methods for the specific synthesis of this compound to obtain pure standards for analytical and toxicological studies.

Toxicological Assessment: Investigating its potential to induce OPIDN and comparing its neurotoxic potency to other ortho-containing isomers, such as tri-o-cresyl phosphate (ToCP) and other di-ortho-substituted isomers. uzh.ch

Metabolic Studies: Elucidating the metabolic pathways of this compound to identify the specific metabolites responsible for its neurotoxicity. The metabolism of ortho-isomers is a key factor in their toxic mechanism. industrialchemicals.gov.au

Analytical Method Development: Creating and refining analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to accurately identify and quantify this compound in complex mixtures and environmental or biological samples. nih.gov

The following table summarizes some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C21H21O4P |

| Monoisotopic Mass | 368.11774 Da |

| CAS Number | 77342-17-7 evitachem.comevitachem.comcymitquimica.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21O4P |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

bis(2-methylphenyl) (3-methylphenyl) phosphate |

InChI |

InChI=1S/C21H21O4P/c1-16-9-8-12-19(15-16)23-26(22,24-20-13-6-4-10-17(20)2)25-21-14-7-5-11-18(21)3/h4-15H,1-3H3 |

InChI Key |

VVKLDZBAUZBOTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Cresyl Phosphate Esters

General Synthetic Methodologies for Triaryl Phosphates

The industrial production of triaryl phosphates, including tricresyl phosphate (B84403) (TCP), predominantly involves the reaction of cresol (B1669610) isomers with a phosphorylating agent. mst.dk The choice of reactants and catalysts is crucial in directing the reaction towards the desired product and purity.

Catalytic Phosphorylation Reactions of Cresol Isomers

The most common industrial method for synthesizing triaryl phosphates is the condensation of a phenol (B47542) or a mixture of phenols with phosphorus oxychloride (POCl₃). epa.gov This reaction is typically facilitated by a catalyst. Metal chlorides, such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂), are frequently employed to enhance the reaction rate. google.com

Another established method involves the reaction of phenols with phosphorus pentachloride (PCl₅) or a combination of phosphorus pentoxide (P₂O₅) and phosphorus pentachloride. google.comgoogleapis.com The general reaction scheme involves the stepwise displacement of chlorine atoms from the phosphorus reagent by the hydroxyl group of the cresol isomers. For instance, the reaction with phosphorus oxychloride proceeds as follows:

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl epa.gov

Where 'Ar' represents the cresyl group. The cresol source itself can be a mixture of isomers derived from cresylic acid or synthetically produced to yield high-purity ortho-, meta-, or para-cresol. mst.dk This allows for the synthesis of specific isomers or defined mixtures of tricresyl phosphates. mst.dk

More environmentally friendly approaches have also been explored, such as vapor-liquid interfacial condensation of phosphorus oxychloride with phenols, which avoids the need for organic solvents.

Reaction Conditions and Process Optimization for Ester Formation

Optimizing reaction conditions is critical for maximizing the yield and purity of the resulting triaryl phosphate. Key parameters that are manipulated include temperature, pressure, molar ratio of reactants, and catalyst choice.

High temperatures are often necessary to drive the reaction to completion and to remove the hydrogen chloride (HCl) gas byproduct. However, elevated temperatures can also lead to the formation of undesirable dark, tarry contaminants. The use of catalysts can help to lower the required reaction temperature. google.com For example, when using phosphorus pentoxide and phosphorus pentachloride, the reaction can be conducted at 140-150°C with a catalyst, compared to 210-220°C without one. google.com

Process optimization also focuses on the purification of the final product. This can involve washing the crude product with an aqueous sodium hydroxide (B78521) solution to remove acidic impurities, followed by washing with water and drying under a vacuum. Distillation under reduced pressure is another common purification technique. googleapis.comgoogle.com For mixed alkylated phosphate esters, thin-film evaporation can be used to reduce the content of unalkylated triphenyl phosphate by heating the mixture to 200-250°C under reduced pressure. google.com

| Parameter | Typical Range/Value | Purpose/Effect | Reference |

|---|---|---|---|

| Temperature | 140 - 250°C | Drives reaction completion and HCl removal; can be lowered with catalysts. | google.comgoogle.com |

| Pressure | < 5 kPa (for purification) | Facilitates purification by evaporation of volatile components. | google.com |

| Catalyst | AlCl₃, MgCl₂, P₂O₅ | Increases reaction rate and allows for lower reaction temperatures. | google.comgoogle.com |

| Molar Ratio (POCl₃:Phenol) | ~4:1 | Optimized for vapor-liquid condensation method. | |

| Purification Steps | Alkaline wash, water wash, vacuum drying, distillation | Removes impurities, unreacted materials, and byproducts. | googleapis.com |

Isomer-Specific Synthesis Approaches for Bis(o-cresyl) m-Cresyl Phosphate

The synthesis of a specific, unsymmetrical triaryl phosphate like this compound requires a controlled, stepwise approach. While direct one-pot synthesis from a stoichiometric mixture of o-cresol (B1677501) and m-cresol (B1676322) with a phosphorylating agent is possible, it would likely result in a statistical mixture of several products, including the desired compound, as well as Tricresyl phosphate, Bis(m-cresyl) o-Cresyl Phosphate, and the symmetrical tri-o-cresyl and tri-m-cresyl phosphates.

To achieve a higher yield of the specific isomer, a more strategic synthesis would involve sequential addition of the cresol isomers. This could be accomplished by first reacting two equivalents of o-cresol with phosphorus oxychloride to form di(o-cresyl) phosphorochloridate. This intermediate would then be reacted with one equivalent of m-cresol to yield the final product, this compound.

The separation of these closely related isomers can be challenging. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating and identifying different cresol and tricresyl phosphate isomers. shimadzu.com Phenyl columns, in particular, show high selectivity for aromatic compounds due to π-π interactions, which can aid in the separation of positional isomers. shimadzu.com

Preparation of Isotopic Analogs for Advanced Research

Isotopically labeled standards are invaluable tools in analytical chemistry, particularly for quantitative analysis using mass spectrometry. nih.govnih.gov The synthesis of labeled analogs of cresyl phosphates, such as deuterated or ¹⁸O-labeled versions, allows them to be used as internal standards in metabolic studies and environmental monitoring. nih.govcymitquimica.com

The preparation of these labeled compounds involves incorporating isotopes at specific positions within the molecule. For instance, deuterated analogs can be synthesized by using a deuterated cresol precursor. cymitquimica.com An example is the synthesis of Bis(m-cresyl) o-Cresyl Phosphate-d₇, where one of the cresyl rings is deuterated. cymitquimica.com

Advanced Analytical Methodologies for Cresyl Phosphate Isomer Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of cresyl phosphate (B84403) isomers, enabling their separation from a sample matrix and from each other. Both gas and liquid chromatography play crucial roles in this process.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and powerful technique for the separation and quantification of thermally stable and volatile compounds like cresyl phosphate isomers. researchgate.netnih.gov The separation is typically achieved on a capillary column, where isomers are resolved based on their boiling points and interactions with the stationary phase.

The selection of the GC column's stationary phase is critical for achieving optimal resolution of the various tricresyl phosphate (TCP) isomers. Non-polar or mid-polar stationary phases are often employed. The oven temperature program is another key parameter that is optimized to enhance the separation of these closely eluting isomers.

For quantification, a mass spectrometer operating in selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity. By monitoring characteristic ions of the target analytes, it is possible to quantify individual isomers, such as Bis(o-cresyl) m-Cresyl Phosphate, even in the presence of co-eluting substances. The use of internal standards is recommended to ensure accuracy and account for any variations in sample preparation or instrument response. faa.gov

Table 1: Representative Gas Chromatographic Parameters for Cresyl Phosphate Isomer Analysis

| Parameter | Typical Value/Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer (MS) |

Note: These are representative parameters and may require optimization for specific applications and instrumentation.

Liquid chromatography (LC) offers a complementary approach to GC, particularly for less volatile or thermally labile organophosphate esters. Reversed-phase high-performance liquid chromatography (HPLC) is a common mode used for the separation of these compounds. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, and separation is based on the hydrophobicity of the analytes.

The development of an LC method for cresyl phosphate isomers involves the careful selection of the column, mobile phase composition, and gradient elution profile to achieve the desired separation. The use of additives in the mobile phase can sometimes improve peak shape and resolution. nih.gov

LC is often coupled with mass spectrometry (LC-MS) for detection, providing high sensitivity and selectivity. This is particularly advantageous for complex sample matrices where co-eluting interferences can be a challenge. LC-MS methods have been successfully developed for the analysis of various organophosphate esters and their metabolites in environmental and biological samples. nih.govmdpi.com

Table 2: Illustrative Liquid Chromatography Parameters for Organophosphate Ester Analysis

| Parameter | Typical Value/Condition |

| LC Column | C18, 150 mm x 2.1 mm ID, 3.5 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Note: These are illustrative parameters and would need to be optimized for the specific analysis of this compound.

Mass Spectrometry (MS) Techniques for Molecular Elucidation

Mass spectrometry is an indispensable tool for the analysis of cresyl phosphate isomers, providing information on their molecular weight and structure. Various MS techniques are employed to confirm the identity of these compounds and to differentiate between isomers.

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural confirmation of analytes. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, creating a characteristic fragmentation pattern or "fingerprint" for the compound.

The fragmentation pattern of tricresyl phosphate isomers can provide valuable structural information. researchgate.net For this compound, characteristic fragment ions would be expected from the loss of cresol (B1669610) and methyl groups. By comparing the fragmentation patterns of unknown peaks with those of known standards, the identity of specific isomers can be confirmed. This technique is particularly useful in distinguishing between isomers that may co-elute chromatographically.

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution. This additional dimension of separation can be particularly useful for differentiating between isomers that have the same mass but different three-dimensional structures.

For cresyl phosphate isomers, IM-MS can provide a means to separate and identify individual isomers based on their different drift times through a gas-filled mobility cell. This can be especially valuable for resolving complex mixtures of isomers that are difficult to separate by chromatography alone. Furthermore, IM-MS can provide insights into the conformational analysis of these molecules, offering information about their gas-phase structures.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is a powerful tool for the identification of unknown compounds and for confirming the identity of known compounds with a high degree of confidence.

In the analysis of this compound, HRMS can be used to measure the exact mass of the molecular ion, which can then be compared to the theoretical exact mass to confirm its elemental formula (C21H21O4P). This is particularly useful in distinguishing the target compound from other co-eluting species that may have the same nominal mass but a different elemental composition. HRMS is often used in both target and non-target screening for organophosphate esters in various matrices. nih.govurv.cat

Spectroscopic Characterization Methods

Application in Adduct Identification and Structural Confirmation

Spectroscopic methods, particularly mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), are pivotal in the structural confirmation of tricresyl phosphate (TCP) isomers and the identification of their adducts with biological macromolecules. The specific arrangement of the cresyl groups, especially the presence of ortho-isomers, is a key determinant of toxicity, making accurate isomer identification crucial. nih.govresearchgate.netuzh.ch

Gas chromatography combined with mass spectrometry (GC-MS) is a well-established method for separating and identifying TCP isomers in complex mixtures like aircraft turbine engine oils. nih.govresearchgate.net This technique allows for the differentiation of various isomers, including the highly toxic mono-o-cresyl isomers, which have been found to be the predominant o-cresyl form in some oils. nih.govresearchgate.net Advanced techniques involving ion-molecule reactions within an atmospheric pressure chemical ionization source can selectively identify potentially neurotoxic ortho-substituted TCP isomers. nih.gov These reactions, studied through computational and experimental analyses using density functional theory and cyclic ion mobility-mass spectrometry, result in unique product ions for ortho-isomers, providing a clear diagnostic tool. nih.gov

Mass spectrometry is also instrumental in identifying adducts formed between TCP metabolites and proteins, which serves as a biomarker of exposure. For instance, high-resolution mass spectrometry has been used to detect modifications on the active site serine (Ser198) of human butyrylcholinesterase (BChE) from individuals exposed to engine oil fumes. researchgate.net A consistent adduct with a mass value of +154.0031 Da was identified on the Ser198-containing tryptic peptide. researchgate.net Similarly, mass spectral analysis has revealed that metabolites of tri-o-cresyl phosphate (ToCP), such as cresyl saligenin phosphate (CBDP), can form adducts with various amino acid residues on human albumin, including tyrosine, histidine, and lysine (B10760008). nih.gov Research has also shown the formation of DNA adducts in rats exposed to ToCP, with adducts being detected in the lungs, kidneys, liver, and heart using MS-based techniques. uzh.ch

These spectroscopic approaches provide unambiguous structural confirmation and allow for the sensitive detection of covalent modifications to proteins and DNA, offering direct evidence of exposure and insights into toxic mechanisms. nih.govuzh.chnih.govresearchgate.netnih.gov

Analytical Method Validation and Performance Metrics

Determination of Limits of Detection and Quantification

The validation of analytical methods for cresyl phosphate isomers is critical for ensuring reliable and accurate measurements, particularly at trace levels. The limit of detection (LOD) and limit of quantification (LOQ) are key performance metrics that define the sensitivity of a method. These limits are typically determined based on the signal-to-noise ratio (S/N) in chromatograms, commonly using criteria of S/N = 3:1 for the LOD and S/N = 10:1 for the LOQ.

Various analytical techniques have been developed with differing sensitivities for TCP isomers and their metabolites in diverse matrices such as air, water, and biological samples. For air sample analysis using GC with a flame photometric detector (FPD), the estimated LOD for tri-ortho-cresyl phosphate (ToCP) can be as low as 0.05 µg per sample. cdc.gov In another study monitoring aircraft air, the LOD for TCP isomers in iso-hexane solutions was 3 µg/L, with an LOQ of 10 µg/L. For direct instrument performance, the LOD and LOQ were 12 pg and 40 pg, respectively. A method developed by the FAA using GC/MS reported the ability to detect TCP isomers at loadings greater than 0.4 ng/filter. faa.gov

For biological and environmental samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity. For the ToCP metabolite di-o-cresyl phosphate (DoCP) in urine, an LOD of 0.05 µg/L was achieved using solid-phase extraction (SPE) followed by HPLC-MS/MS. uzh.ch Another UPLC-MS/MS method reported an LOD of 0.032 µg/L and an LOQ of 0.11 µg/L for the sum of DoCP and di-p-cresyl phosphate (DpCP). uzh.ch The analytical method of choice for water samples is often gas chromatography with a nitrogen-phosphorus sensitive detector, which can achieve a detection limit of approximately 1 ng/L. who.int

Below is an interactive data table summarizing the limits of detection and quantification for various cresyl phosphate isomers using different analytical methods.

| Analyte/Matrix | Method | LOD | LOQ | Source |

| Triorthocresyl Phosphate (Air Sample) | GC-FPD | 0.05 µ g/sample | Not Reported | cdc.gov |

| TCP Isomers (in iso-hexane) | GC | 3 µg/L | 10 µg/L | |

| TCP Isomers (Instrument) | GC | 12 pg | 40 pg | |

| TCP Isomers (Air Filter) | GC/MS | >0.4 ng/filter | Not Reported | faa.gov |

| Di-o-cresyl Phosphate (Urine) | SPE-HPLC-MS/MS | 0.05 µg/L | Not Reported | uzh.ch |

| DoCP + DpCP (Urine) | UPLC-MS/MS | 0.032 µg/L | 0.11 µg/L | uzh.ch |

| TCP (Water Sample) | GC-NPD | ~1 ng/L | Not Reported | who.int |

| Tricresyl Phosphate (Mixed Isomers) | Not Specified | 20 ng/L | 0.1 µg/L (PQL) | nj.gov |

LOD: Limit of Detection, LOQ: Limit of Quantification, PQL: Practical Quantitation Level, GC-FPD: Gas Chromatography-Flame Photometric Detector, GC-NPD: Gas Chromatography-Nitrogen-Phosphorus Detector, MS: Mass Spectrometry, HPLC: High-Performance Liquid Chromatography, UPLC: Ultra-Performance Liquid Chromatography, SPE: Solid Phase Extraction.

Evaluation of Sample Recovery and Stability

Evaluating sample recovery and stability is essential to ensure the accuracy and reliability of quantitative analysis for cresyl phosphate isomers. Sample recovery assesses the efficiency of the extraction and analytical process by measuring the percentage of a known amount of analyte that is detected. faa.gov Losses can occur during sample collection, storage, extraction, and analysis. faa.gov Stability studies are conducted to determine if the analyte degrades over time under specific storage conditions.

A method evaluation for ToCP using GC-FPD involved spiking filters with the analyte in the range of 5.85 µg to 23.4 µg per filter. cdc.gov The study found an average recovery of 101.3%, indicating no significant bias in the sampling or analytical method. cdc.gov Another comprehensive study on the analysis of TCP isomers on sample filters reported recovery results after spiking filters at 0.5 ng/filter and 5.0 ng/filter. faa.gov

Stability testing is equally important. A study on TCPs sampled on filters found that the analytes are stable for up to one month when stored at room temperature without significant sample loss. cdc.govfaa.gov However, it is often recommended to store filters at cold temperatures after sampling to maximize the amount of analyte recovered. faa.gov The NIOSH method evaluation for ToCP noted that no tests of sample stability during storage were conducted as part of that specific validation. cdc.gov

Below is an interactive data table summarizing findings on sample recovery and stability for cresyl phosphate analysis.

| Analyte | Matrix/Spike Level | Average Recovery (%) | Stability Findings | Source |

| Triorthocresyl Phosphate | Filters (5.85 - 23.4 µg) | 101.3% | No storage stability tests were conducted. | cdc.gov |

| TCP Isomers | Filters | Not specified in abstract | Stable for up to one month at room temperature. Cold storage recommended. | faa.gov |

Environmental Behavior and Biogeochemical Transformation Mechanisms of Cresyl Phosphates

Environmental Partitioning and Distribution Dynamics

The distribution of cresyl phosphates in the environment is largely dictated by their physicochemical properties, such as low water solubility and a high octanol-water partition coefficient (log Kow), which indicates a tendency to associate with organic matter. who.intinchem.org

Due to their hydrophobic nature, cresyl phosphates, including Bis(o-cresyl) m-Cresyl Phosphate (B84403), exhibit a strong tendency to adsorb to soil and sediment particles. who.intmst.dk This partitioning behavior significantly influences their environmental mobility and bioavailability. The organic carbon partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. For tricresyl phosphate (TCP), an approximate Koc value of 1,618 L/kg has been estimated from field data, although this value should be treated with caution as it was not determined in a controlled laboratory setting. service.gov.uk Another estimation for tri-o-cresyl phosphate suggests a Koc value that indicates it is expected to be immobile in soil. nih.gov

Studies have shown that TCP adsorbs strongly to clay minerals and river bottom sediments. nih.gov This strong adsorption to particulate matter means that when released into aquatic environments, cresyl phosphates are rapidly removed from the water column and accumulate in the sediment. who.intmst.dk Consequently, sediments act as a significant sink for these compounds in aquatic ecosystems. Similarly, in terrestrial environments, cresyl phosphates are expected to be relatively immobile in soil due to their strong adsorption, which limits their potential to leach into groundwater. mst.dk

Table 1: Adsorption Characteristics of Tricresyl Phosphate (TCP) Isomers

| Parameter | Value | Reference |

| Estimated Koc for TCP | ~1,618 L/kg | service.gov.uk |

| Adsorption Behavior | Strong adsorption to sediment and soil | who.intmst.dknih.gov |

| Mobility in Soil | Expected to be immobile | mst.dknih.gov |

Note: Data is for tricresyl phosphate (TCP) in general or for the tri-o-cresyl phosphate isomer and is used to infer the behavior of Bis(o-cresyl) m-Cresyl Phosphate due to the lack of specific data for this isomer.

The potential for cresyl phosphates to volatilize from water or soil surfaces and undergo atmospheric transport is determined by their vapor pressure and Henry's Law constant. Commercial tricresyl phosphate mixtures have a low vapor pressure. inchem.org For instance, the vapor pressure of tri-o-cresyl phosphate is very low, which suggests that it is not expected to volatilize from dry soil surfaces. nih.gov

The Henry's Law constant for tricresyl phosphate is also low, indicating that volatilization from moist soil and water surfaces is not a significant environmental fate process. nih.govnih.gov Despite the low volatility, the widespread use of TCPs has led to their detection in the atmosphere, likely due to volatilization from products like plastics and releases from industrial processes. mst.dk Once in the atmosphere, TCP in the vapor phase is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 26 hours. mst.dk

Cresyl phosphates have low water solubility. inchem.org This property, combined with their high log Kow of approximately 5.1, indicates a strong tendency to partition out of the water phase and into organic phases, such as aquatic organisms and sediment. who.intinchem.org When released into surface waters, a significant portion of cresyl phosphates will adsorb to suspended solids and eventually settle into the sediment, with little remaining dissolved in the water column. mst.dk This partitioning behavior has been confirmed by environmental monitoring studies, which often find higher concentrations of TCP in sediment compared to the overlying water. who.int

Degradation and Biotransformation Pathways in Environmental Systems

Cresyl phosphates are subject to both abiotic and biotic degradation processes in the environment, which ultimately determine their persistence.

Hydrolysis is a key abiotic degradation pathway for cresyl phosphates. The rate of hydrolysis is pH-dependent, being slow in neutral and acidic conditions but increasing significantly in alkaline environments. who.int The neutral hydrolysis half-life for TCP at pH 7 and 25°C is estimated to be around one month. mst.dk

Studies on specific isomers have shown differences in their hydrolysis rates. For example, under alkaline conditions, the hydrolysis half-life of tri-m-cresyl phosphate was found to be 1.31 hours, while that of tri-p-cresyl phosphate was 1.66 hours. inchem.org The primary products of hydrolysis are dicresyl phosphates and the corresponding cresols. who.int The decomposition of TCP can be catalyzed by metal hydroxides, such as ruthenium (III) hydroxide (B78521) and iron (III) hydroxide, leading to the formation of cresols. nih.gov Thermal decomposition on ferrous surfaces also primarily yields cresol (B1669610). escholarship.org

Table 2: Abiotic Hydrolysis Half-lives of Tricresyl Phosphate (TCP) Isomers

| Isomer | Conditions | Half-life | Reference |

| TCP (general) | pH 7, 25°C | ~1 month | mst.dk |

| Tri-m-cresyl phosphate | 0.1N NaOH/acetone (1:1), 22°C | 1.31 hours | inchem.org |

| Tri-p-cresyl phosphate | 0.2N NaOH/acetone (1:1), 22°C | 1.66 hours | inchem.org |

| Tri-o-cresyl phosphate | pH 8 | 43 days (estimated) | nih.gov |

Note: The data presented is for different TCP isomers and is used to infer the potential behavior of this compound.

Biodegradation is a significant process for the removal of cresyl phosphates from the environment, often occurring more rapidly than abiotic degradation. who.int Various studies have demonstrated the capability of microorganisms to degrade TCP isomers.

In aquatic environments, biodegradation of TCP is reported to be rapid, with near-complete removal in river water within five days. who.int The rate of degradation can vary among isomers, with one study noting that the ortho isomer degraded slightly faster than the meta and para isomers in river water. mst.dk However, another study on the biodegradation of TCP isomers in a river found that the biodegradation rate in the sediment was lowest for the o-isomer and highest for the p-isomer. globalauthorid.com

Several bacterial strains have been identified that can degrade TCPs. For example, a microbial consortium named ZY1 was found to completely degrade 1 mg/L of tri-o-cresyl phosphate, tri-p-cresyl phosphate, and tri-m-cresyl phosphate within 36, 24, and 12 hours, respectively. nih.gov The degradation was mainly metabolized through hydrolysis and hydroxylation. nih.gov Another study showed that Brevibacillus brevis could degrade tri-m-cresyl phosphate, tri-p-cresyl phosphate, and tri-o-cresyl phosphate by 82.91%, 93.91%, and 53.92%, respectively, within five days. nih.govresearchgate.net The metabolic pathway for TCP degradation likely involves a stepwise enzymatic hydrolysis to produce orthophosphate and phenolic moieties, with the phenols undergoing further degradation. mst.dk

Table 3: Microbial Degradation of Tricresyl Phosphate (TCP) Isomers

| Isomer | Microorganism/System | Degradation | Time | Reference |

| Tri-m-cresyl phosphate | Microbial consortium ZY1 | 100% (at 1 mg/L) | 12 hours | nih.gov |

| Tri-p-cresyl phosphate | Microbial consortium ZY1 | 100% (at 1 mg/L) | 24 hours | nih.gov |

| Tri-o-cresyl phosphate | Microbial consortium ZY1 | 100% (at 1 mg/L) | 36 hours | nih.gov |

| Tri-m-cresyl phosphate | Brevibacillus brevis | 82.91% (at 1 mg/L) | 5 days | nih.govresearchgate.net |

| Tri-p-cresyl phosphate | Brevibacillus brevis | 93.91% (at 1 mg/L) | 5 days | nih.govresearchgate.net |

| Tri-o-cresyl phosphate | Brevibacillus brevis | 53.92% (at 1 mg/L) | 5 days | nih.govresearchgate.net |

Note: This table presents data for specific TCP isomers to provide insight into the potential biodegradation of this compound.

Oxidative Transformation Pathways of Cresyl Phosphates

The environmental transformation of cresyl phosphates, including the specific isomer this compound, is significantly influenced by oxidative processes. These reactions can be both abiotic and biotic in nature.

Metabolically, the oxidative transformation of tri-o-cresyl phosphate (TOCP), a closely related isomer, involves several key steps. One primary pathway is the hydroxylation of one or more of the methyl groups on the cresyl rings. nih.govindustrialchemicals.gov.au This initial hydroxylation is a critical activation step. Following hydroxylation, further oxidation can occur, converting the hydroxymethyl group to an aldehyde and then to a carboxylic acid. nih.govindustrialchemicals.gov.au Another significant oxidative pathway is dearylation, which involves the cleavage of the o-cresyl groups from the phosphate ester. nih.govindustrialchemicals.gov.au

A particularly important transformation for the ortho-isomer is the cyclization of the hydroxymethylated intermediate to form saligenin cyclic o-tolyl phosphate. nih.govwikipedia.org This cyclized metabolite is noted for its neurotoxic potential. nih.govnih.gov While this specific cyclization is characteristic of the ortho-isomer, the initial hydroxylation and subsequent oxidation reactions are likely relevant transformation pathways for other cresyl phosphate isomers as well, including this compound.

The decomposition of tricresyl phosphate (TCP) can also be driven by thermal processes, particularly on ferrous surfaces. In these scenarios, the primary decomposition product is cresol, formed through pathways that include hydroxylation, adsorption, and oligomerization. escholarship.org

Isomer-Specific Degradation Kinetics and Preferential Pathways

The degradation rates and transformation pathways of cresyl phosphates exhibit significant isomer-specific differences. Studies have shown that the ortho isomer of tricresyl phosphate tends to degrade slightly faster than the meta or para isomers in aquatic environments. who.int

A study using the microorganism Brevibacillus brevis demonstrated varying degradation efficiencies for different TCP isomers. Within five days, the degradation rates for tri-p-cresyl phosphate, tri-m-cresyl phosphate, and tri-o-cresyl phosphate were 93.91%, 82.91%, and 53.92%, respectively. researchgate.net This indicates a preferential degradation of the para and meta isomers over the ortho isomer by this particular bacterium.

Similarly, a novel microbial consortium, ZY1, was found to degrade tri-m-cresyl phosphate (TmCP), tri-p-cresyl phosphate (TpCP), and tri-o-cresyl phosphate (ToCP) at different rates. The consortium completely degraded 1 mg/L of TmCP, TpCP, and ToCP within 12, 24, and 36 hours, respectively. bohrium.comcityu.edu.hk This again highlights the more rapid degradation of the meta and para isomers compared to the ortho isomer under these specific microbial conditions.

The thermal decomposition of TCP on ferrous surfaces also shows isomer-specific reactivity. Research has indicated that para-TCP isomers are more reactive than meta-TCP isomers in this context. escholarship.org

These findings collectively underscore that the environmental persistence and transformation of cresyl phosphates are highly dependent on the specific isomeric structure, with different isomers showing varying susceptibility to both microbial and abiotic degradation processes.

Identification and Characterization of Environmental Metabolites

The environmental transformation of cresyl phosphates leads to the formation of various metabolites. The primary metabolic processes involved are hydrolysis and hydroxylation. bohrium.com

Formation of Mono- and Di-cresyl Phosphate Intermediates

A key step in the breakdown of tricresyl phosphates is the hydrolytic cleavage of the ester bonds, leading to the formation of di-cresyl and mono-cresyl phosphate intermediates. For instance, in the metabolism of tri-o-cresyl phosphate (TOCP), di-o-cresyl hydrogen phosphate and o-cresyl dihydrogen phosphate have been identified as metabolites. nih.gov Similarly, biliary metabolites of tri-p-cresyl phosphate (TPCP) include di-p-cresyl phosphate (DCP). nih.gov These intermediates are formed through the dearylation of the parent compound. nih.govindustrialchemicals.gov.au The formation of these di- and mono-substituted phosphate esters represents a significant step in the degradation pathway of cresyl phosphates.

Novel Biotransformation Products (e.g., Hydroxylated, Methylated, Demethylated, Methoxylated, Glucuronide Derivatives)

Beyond the formation of simple hydrolysis products, the biotransformation of cresyl phosphates can yield a variety of more complex metabolites. Hydroxylation of the methyl groups on the cresyl rings is a primary transformation pathway. nih.govindustrialchemicals.gov.au For example, di-o-cresyl o-hydroxymethylphenyl phosphate and o-cresyl di-o-hydroxymethylphenyl phosphate have been synthesized and identified as metabolites of TOCP. nih.gov

Further oxidation of these hydroxylated intermediates can lead to the formation of carboxylic acid derivatives. nih.govindustrialchemicals.gov.au In the case of tri-p-cresyl phosphate (TPCP), oxidized triesters such as di-p-cresyl p-carboxyphenyl phosphate and p-cresyl di-p-carboxyphenyl phosphate have been identified as biliary metabolites. nih.gov The final metabolite of TPCP in rats is p-hydroxybenzoic acid, which is excreted in the urine.

In aquatic organisms, such as the alga Scenedesmus obliquus, TCP metabolites resulting from hydroxylation, ketonization, hydrolysis, and ester bond cleavage have been identified. nih.gov While specific methylated, demethylated, methoxylated, and glucuronide derivatives of this compound are not explicitly detailed in the provided search results, the documented pathways for closely related isomers suggest that such transformations are plausible. The formation of a variety of these biotransformation products highlights the complex metabolic fate of cresyl phosphates in the environment.

Bioaccumulation Potential and Environmental Depuration Kinetics

The bioaccumulation of cresyl phosphates in organisms is a key factor in assessing their environmental risk. The lipophilic nature of these compounds suggests a potential for accumulation in fatty tissues.

Uptake and Translocation in Aquatic Organisms and Plants

Plants: The uptake of cresyl phosphates by plants has also been investigated. Studies with soybean plants have shown that they can take up tri-p-cresyl phosphate from the soil. nih.gov The uptake of phosphorus by plants is a complex process, with plants able to absorb phosphate through both their roots and leaves. researchgate.net The translocation of absorbed phosphorus within the plant is also a critical factor, with studies on eelgrass showing that phosphorus can be transported throughout the plant, although the extent of this translocation can be limited. researchgate.net The uptake and movement of phosphorus in plants is influenced by various environmental factors, including the concentration of phosphate in the surrounding water and sediment. frontiersin.orgresearchgate.net

Elimination Rates and Half-Lives in Environmental Compartments

The persistence and mobility of cresyl phosphates in the environment are determined by their elimination rates and half-lives in various environmental compartments, including water, soil, and the atmosphere. These processes are primarily governed by biodegradation, hydrolysis, and photodegradation.

Biodegradation

Biodegradation is a significant pathway for the removal of tricresyl phosphates (TCPs) from aquatic and terrestrial systems. Studies have shown that TCPs are susceptible to microbial degradation, with elimination rates varying based on the specific isomer and environmental conditions.

In aquatic environments, screening studies suggest that TCP generally biodegrades at moderate to rapid rates. mst.dk The half-life of tri-o-cresyl phosphate has been observed to be less than 3 to 12 days in lake water, river water, and sediment. nih.gov Research on a commercial TCP mixture in natural lake water (pH 8.2) demonstrated rapid degradation with a half-life of approximately two to five days, following an initial lag period of about two days. service.gov.uk This suggests that microbial populations may require an acclimation period before effective degradation begins. Among the isomers, the ortho-isomer has been found to degrade slightly faster than the meta- and para-isomers in river water. mst.dkservice.gov.uk

In wastewater treatment systems, the elimination of TCP is particularly efficient. TCP is readily biodegraded in sewage sludge, with a reported half-life of 7.5 hours and up to 99% degradation within a 24-hour period. mst.dknih.govwho.int A study using radiolabelled tri-p-cresyl phosphate in a laboratory-activated sludge system found that 70-80% of the compound was degraded within 24 hours. nih.govwho.int

Biodegradation is also considered a dominant degradation process in soil. mst.dk Due to strong adsorption to soil particles, leaching is not expected to be a significant transport mechanism, allowing more time for microbial degradation to occur. mst.dk

Table 1: Biodegradation Half-Life of Tricresyl Phosphate (TCP) Isomers in Various Environmental Compartments

| Compound | Environmental Compartment | Half-Life | Reference(s) |

| Tri-o-cresyl phosphate | Lake water, River water, Sediment | < 3 to 12 days | nih.gov |

| Tricresyl phosphate (commercial mixture) | Natural Water (pH 8.2) | ~ 2 to 5 days | service.gov.uk |

| Tricresyl phosphate | Sewage Sludge | 7.5 hours | mst.dknih.govwho.int |

| Tri-p-cresyl phosphate | Activated Sludge System | ~ 24 hours (70-80% degradation) | nih.govwho.int |

Hydrolysis

Hydrolysis is another key process influencing the environmental persistence of cresyl phosphates, particularly in alkaline waters. nih.gov The rate of hydrolysis is significantly dependent on the pH of the surrounding water.

For tri-o-cresyl phosphate, the estimated hydrolysis half-life at 25°C is 1.2 years at a neutral pH of 7. nih.gov However, as the alkalinity increases, the rate of hydrolysis accelerates considerably. At pH 8, the half-life decreases to 43 days, and at pH 9, it is further reduced to just 4.3 days. nih.gov In highly alkaline conditions (pH > 13), the hydrolysis of TCP can be very rapid, with a reported half-life of 1.66 hours. nih.gov In contrast to biodegradation, abiotic degradation through hydrolysis under neutral conditions is a much slower process, with a reported half-life of 96 days for TCP. who.int

Table 2: pH-Dependent Hydrolysis Half-Life of Tri-o-cresyl Phosphate at 25°C

| pH | Half-Life | Reference(s) |

| 7 | 1.2 years | nih.gov |

| 8 | 43 days | nih.gov |

| 9 | 4.3 days | nih.gov |

| >13 | 1.66 hours | nih.gov |

Photodegradation

Photodegradation, or the breakdown of chemical compounds by light, also contributes to the elimination of cresyl phosphates, especially in the atmosphere and surface waters.

When released into the atmosphere, TCP is expected to exist in the vapor phase and react with photochemically produced hydroxyl radicals. mst.dk The estimated half-life for this atmospheric degradation process is approximately 26 hours. mst.dk

In aquatic systems, photodegradation can also be an important removal pathway. The half-lives of various organophosphorus compounds in natural waters due to photodegradation have been shown to range from 0.4 to 35.4 days. researchgate.net The effectiveness of photodegradation can be influenced by the presence of other substances in the water that act as photosensitizers or quenchers. nih.govmurdoch.edu.auresearchgate.net For instance, the presence of humic substances in natural waters can influence the kinetics of photodegradation. researchgate.net

Table 3: Photodegradation Half-Life of Tricresyl Phosphate (TCP)

| Environmental Compartment | Half-Life | Reference(s) |

| Atmosphere (Vapor-phase reaction with hydroxyl radicals) | ~ 26 hours | mst.dk |

| Natural Waters (General Organophosphorus Compounds) | 0.4 to 35.4 days | researchgate.net |

Molecular Interactions and Reaction Mechanisms of Cresyl Phosphate Esters

Intrinsic Chemical Reactivity and Degradation Pathways

The inherent chemical properties of cresyl phosphate (B84403) esters govern their stability and the mechanisms by which they degrade. These pathways include reactions with environmental species and internal molecular rearrangements.

In environmental contexts, cresyl phosphate esters can interact with reactive oxygen species. For instance, ortho-substituted isomers of tricresyl phosphate (TCP) can undergo structure-diagnostic ion-molecule reactions with oxygen species. mmu.ac.uk This process is initiated by the formation of radical cations (M•+) through charge exchange. mmu.ac.uk

A proposed mechanism for this reaction involves a multi-step process that begins with the rearrangement of the molecular ion into a distonic isomer. This is followed by an oxidation step and subsequent decomposition. mmu.ac.uk This reactivity is particularly noted for ortho-substituted cresyl TCP isomers and is a key aspect of their environmental transformation. mmu.ac.uk

The table below summarizes key aspects of the ion-molecule reaction mechanism.

| Reactant | Key Process | Intermediate | Significance |

| ortho-substituted tricresyl phosphate isomers | Reaction with oxygen species | Distonic isomer of the molecular ion | Diagnostic for identifying potentially neurotoxic isomers in complex mixtures mmu.ac.uk |

A significant molecular rearrangement process for certain cresyl phosphate esters, particularly those with an ortho-cresyl group, is intramolecular cyclization. This leads to the formation of cyclic phosphate esters like cresyl saligenin phosphate (CBDP). mmu.ac.uk This cyclization is a critical activation step that enhances the reactivity of the molecule.

The formation of CBDP from tri-o-cresyl phosphate (ToCP) is a well-documented example of such a rearrangement. This process is central to the specific biological activities associated with ortho-isomers of tricresyl phosphate. mmu.ac.uknih.govnih.govresearchgate.net The resulting cyclic compounds are key products in the metabolic pathways of these esters.

Biochemical Interaction Pathways (Focus on Chemical Mechanisms, excluding Adverse Effects)

The interaction of cresyl phosphate esters with biological systems is characterized by specific chemical reactions with macromolecules and enzymatic transformations.

Metabolically activated cresyl phosphate esters, such as CBDP, are capable of forming covalent adducts with biological macromolecules. nih.govnih.gov This reactivity is due to the electrophilic nature of the phosphorus atom in the cyclic phosphate ring.

Human serum albumin has been used as a model protein to study these reactions. CBDP has been shown to react with tyrosine, lysine (B10760008), and histidine residues on the protein. nih.gov The mechanism of adduct formation varies depending on the amino acid residue involved:

Tyrosine residues: These residues attack the phosphorus atom of CBDP, leading to the opening of the phosphate ring and displacement of the saligenin moiety. This results in organophosphorylation of the tyrosine residue. nih.gov

Histidine and lysine residues: These residues attack the benzylic carbon on CBDP. This reaction also opens the ring but displaces the o-cresyl phosphoryl moiety, forming an o-hydroxybenzyl adduct. This indicates that CBDP has both phosphorylating and alkylating properties. nih.gov

The following table details the types of adducts formed on different amino acid residues by CBDP.

| Amino Acid Residue | Reaction Type | Adduct Formed |

| Tyrosine | Organophosphorylation | o-cresyl phosphotyrosine adduct nih.gov |

| Histidine | Alkylation | o-hydroxybenzyl adduct nih.gov |

| Lysine | Alkylation | o-hydroxybenzyl adduct nih.gov |

Enzymes, particularly cytochrome P450 monooxygenases, play a crucial role in the metabolism of cresyl phosphate esters.

A primary step in the biotransformation of cresyl phosphate esters is the hydroxylation of the aromatic (cresyl) rings. nih.gov This reaction is catalyzed by cytochrome P450 (P450) enzymes and is a key step in both detoxification and, in some cases, metabolic activation. rsc.orgresearchgate.net

The mechanism of P450-mediated aromatic hydroxylation involves the addition of an oxygen atom from the highly reactive ferryl-oxo intermediate of the enzyme (Compound I) to the aromatic ring. This can proceed through a transition state with both radical and cationic character. rsc.orgresearchgate.net The reaction can lead to the formation of an epoxide intermediate which then rearranges to the final phenol (B47542) product. researchgate.net In some cases, this rearrangement can involve a 1,2-hydride shift, known as the "NIH shift". researchgate.netchemistryviews.org The specific position of hydroxylation on the aromatic ring is influenced by the electronic effects of the substituents and the active site architecture of the specific P450 isozyme. rsc.orgresearchgate.net For tri-o-cresyl phosphate, hydroxylation is a necessary step that precedes the cyclization reaction to form CBDP. nih.gov

Enzymatic Biotransformation at a Molecular Level

Dearylation Processes and Phosphate Ester Cleavage

The metabolism of tricresyl phosphates involves several key pathways, including the cleavage of the aryl-phosphate ester bond, a process known as dearylation. wikipedia.org This reaction is a crucial step that can lead to either detoxification or toxic activation, depending on the specific isomer and the enzymatic processes involved. nih.gov

In the case of neurotoxic ortho-isomers like ToCP, metabolic activation begins with oxidation of an ortho-methyl group by cytochrome P450 (CYP) enzymes in the liver, forming a hydroxymethyl intermediate. nih.govwikipedia.org This intermediate then undergoes an intramolecular cyclization, which involves the cleavage of a different cresyl group (dearylation) to form the highly reactive and neurotoxic cyclic metabolite, cresyl saligenin phosphate (CBDP). nih.govuzh.ch This cyclized phosphate ester is a potent inhibitor of neuropathy target esterase (NTE), leading to a condition known as organophosphate-induced delayed neuropathy (OPIDN). uzh.chwikipedia.org

Concurrently, detoxification pathways exist where A-esterases (phosphotriesterases) can directly hydrolyze the phosphate ester bonds of TCPs, leading to the formation of less harmful dicresyl phosphates and cresol (B1669610). uzh.ch This enzymatic hydrolysis serves as a protective mechanism. nih.gov The balance between the rate of toxic activation (cyclization) and detoxification (hydrolysis) determines the ultimate neurotoxic outcome. nih.gov Non-enzymatic hydrolysis can also occur, with studies showing that metal hydroxides like iron (III) hydroxide (B78521) and ruthenium (III) hydroxide can catalyze the cleavage of TCP, suggesting an environmental degradation pathway. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms of cresyl phosphate esters at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netscispace.com

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used extensively to predict and rationalize the metabolism and reactivity of organophosphorus compounds. researchgate.netnih.gov DFT calculations can elucidate the energetics of various reaction pathways, identify transition states, and explain the mechanisms of enzyme-catalyzed reactions. nih.gov

Researchers have used DFT to study the decomposition mechanisms of TCP on iron surfaces, which is relevant for understanding its function as an anti-wear lubricant additive. researchgate.netresearchgate.net These studies have modeled various reaction schemes, including thermal decomposition and hydrolysis, identifying the most energetically favorable pathways and the resulting surface films. researchgate.net For instance, DFT calculations showed that P–O bond cleavage is a key step when TCP is adsorbed on an iron surface. researchgate.net

In the context of metabolism, DFT is a valuable tool for predicting the site of metabolism by CYP enzymes. nih.gov By calculating the activation energies for hydrogen abstraction from the different methyl groups on the cresyl rings, DFT can explain why the ortho-position is preferentially oxidized, a key step in the formation of the neurotoxic metabolite CBDP. acs.org DFT has also been employed to investigate the ion-molecule reactions of TCP isomers, providing a mechanistic basis for identifying toxic ortho-isomers using mass spectrometry. acs.org

Computational Modeling of Molecular Transformations and Reactivity

Beyond DFT, other computational methods like reactive molecular dynamics (MD) simulations are used to explore the molecular transformations of cresyl phosphates. acs.orgresearchgate.net Reactive MD simulations, using force fields like ReaxFF, can model chemical reactions over longer timescales and in larger, more complex systems. researchgate.netacs.org

These simulations have been used to analyze the chemical reactions between TCP and amorphous iron oxide surfaces, providing statistical insights into reaction frequencies and identifying the most likely reaction sites on the molecule at different temperatures. researchgate.netacs.org Such simulations have shown that for triaryl phosphates like TCP, the primary decomposition mechanism involves the breaking of P–O bonds, in contrast to trialkyl phosphates where C–O bond cleavage is dominant. rsc.org

Molecular dynamics simulations are also applied to study the interactions of organophosphate esters with biological systems, such as their behavior within cell membranes. researchgate.netresearchgate.netnih.gov By modeling these interactions, scientists can better understand the bioaccumulation and transport of these compounds, which are key factors influencing their biological activity and toxicity. researchgate.net These computational approaches are crucial for building a comprehensive picture of the environmental fate and toxicological profiles of cresyl phosphate esters. researchgate.net

Industrial and Research Applications Excluding Safety and Health Aspects

Role as Specialty Additives in Technical Formulations

As a member of the tricresyl phosphate (B84403) family, Bis(o-cresyl) m-cresyl phosphate is utilized in highly specialized technical formulations where specific performance characteristics are required. Its utility stems from the inherent chemical properties of organophosphate esters, which can be fine-tuned based on the specific isomeric structure.

This compound, as an isomer of tricresyl phosphate (TCP), functions as an effective anti-wear additive, particularly in demanding applications such as aircraft turbine engine oils and various hydraulic fluids. impurity.comas-1.co.jp The primary role of these additives is to protect metallic surfaces from damage caused by friction and high pressure.

The mechanism of action for organophosphate anti-wear additives involves a chemical reaction with the metal surfaces under the extreme conditions found at the points of contact. As temperatures and pressures rise, the additive decomposes and reacts with the metal to form a durable, sacrificial chemical film. This boundary film, typically a complex metal phosphide (B1233454) or phosphate layer, possesses lower shear strength than the base metal. It prevents direct metal-to-metal contact, thereby reducing adhesion, abrasion, and surface fatigue. This action is critical in maintaining the operational integrity and extending the service life of high-performance mechanical systems.

Table 1: Performance Characteristics of Cresyl Phosphates as Lubricant Additives

| Feature | Description |

|---|---|

| Function | Anti-Wear (AW) and Extreme Pressure (EP) Agent |

| Mechanism | Formation of a sacrificial, protective phosphate-based film on metal surfaces under boundary lubrication conditions. |

| Affected Properties | Reduces friction, prevents scuffing and seizure, minimizes wear of moving parts. |

| Typical Applications | Aviation turbine oils, hydraulic fluids, industrial gear oils. |

Organophosphate esters, including isomers of tricresyl phosphate, are widely recognized for their efficacy as flame retardants in a variety of polymer systems. This compound can be incorporated into polymers to enhance their fire resistance. The flame-retardant action of these compounds is multifaceted, occurring in both the condensed (solid) phase and the gas phase of a fire.

Condensed Phase Action: During the initial stages of polymer decomposition, the phosphate ester acts as a catalyst. It thermally breaks down to form phosphoric acid. This acid promotes dehydration and cross-linking reactions within the polymer matrix, leading to the formation of a stable, insulating layer of char. This char layer acts as a physical barrier, limiting the flow of heat to the underlying polymer and restricting the release of flammable volatile gases into the flame zone.

Gas Phase Action: A portion of the organophosphate additive can volatilize along with the decomposing polymer. In the high-temperature environment of the flame, it decomposes to produce phosphorus-containing radical species (such as PO•). These radicals are highly effective at interrupting the combustion cycle. They act as scavengers, quenching the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for flame propagation. By terminating these chain reactions, the flame's intensity is reduced, and its spread is inhibited.

Table 2: Flame Retardant Mechanisms of Organophosphate Esters

| Phase | Mechanism of Action |

|---|---|

| Condensed Phase (Solid) | Acts as an acid source (e.g., phosphoric acid) upon thermal decomposition. Promotes dehydration and cross-linking of the polymer to form an insulating char layer. |

| Gas Phase (Flame) | Volatilizes and decomposes into active phosphorus-containing radicals (e.g., PO•). Quenches flame-propagating radicals (H•, OH•), inhibiting the combustion chain reaction. |

Utilization as Analytical Reference Standards and Research Reagents

The precise identification and quantification of chemical additives in commercial products and environmental samples are critical for quality control, regulatory compliance, and research. This compound is synthesized and made available as a high-purity analytical reference standard. cymitquimica.com

In this capacity, it serves as a benchmark for analytical chemists. Laboratories use these standards to calibrate instrumentation, such as gas chromatographs (GC) and mass spectrometers (MS), and to validate analytical methods. By comparing the instrumental response of a sample to the known response of the reference standard, researchers can accurately determine the presence and concentration of this compound in complex matrices like lubricants, plastics, or environmental samples. This is essential for monitoring product composition and studying the environmental fate of these additives.

Integration in Material Science Research and Development

Beyond its direct application as an additive, this compound and its isomers are subjects of material science research and development. This research aims to understand and improve the performance of materials by fine-tuning their chemical composition.

Studies in this field often focus on establishing a clear structure-activity relationship among different organophosphate isomers. Researchers investigate how variations in the placement of the cresyl groups on the phosphate molecule affect its performance as an anti-wear additive or a flame retardant. This knowledge allows for the design of next-generation additives with enhanced efficacy or improved properties. Furthermore, research is conducted to understand the long-term stability of these additives within materials and their interaction with other components in a formulation, ensuring compatibility and sustained performance over the product's lifecycle.

Future Research Directions and Emerging Areas in Cresyl Phosphate Ester Science

Development of Advanced Analytical Techniques for Comprehensive Isomer-Specific Characterization

The precise and accurate characterization of individual cresyl phosphate (B84403) isomers is critical for understanding their environmental fate and toxicity. However, the analysis of organophosphate esters (OPEs), including tricresyl phosphate (TCP) isomers, presents significant challenges due to their similar physicochemical properties. An interlaboratory study involving eleven research groups highlighted issues with the accuracy of quantifying tri-m-cresyl phosphate and tri-p-cresyl phosphate, suggesting that current analytical methods may require improvement. bohrium.comresearchgate.net

Future research is focused on developing more robust and sensitive analytical techniques to overcome these limitations. Key areas of advancement include:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like Orbitrap MS and time-of-flight (TOF) MS can provide the high mass accuracy and resolution needed to differentiate between isomers and identify unknown transformation products in complex environmental matrices. researchgate.net

Multidimensional Chromatography: Combining different chromatographic separation mechanisms, such as gas chromatography (GC) with another GC dimension (GCxGC) or with liquid chromatography (LC), can enhance the separation of co-eluting isomers that are difficult to resolve with single-column techniques.

Novel Ionization and Fragmentation Techniques: Exploring alternative ionization methods and tandem mass spectrometry (MS/MS) fragmentation strategies can help to generate isomer-specific fragment ions, facilitating unambiguous identification. Research has shown that ion-molecule reactions with oxygen in an atmospheric pressure chemical ionization (APCI) source can differentiate toxic ortho-isomers from non-ortho-isomers of TCP. mst.dk

Isotope-Labeled Internal Standards: The synthesis and use of a wider range of isotopically labeled internal standards for various cresyl phosphate isomers will improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. cityu.edu.hk

Advanced Sample Preparation: The development of more selective and efficient sample preparation techniques, such as molecularly imprinted polymers (MIPs) or advanced solid-phase extraction (SPE) sorbents, can help to isolate and concentrate cresyl phosphate isomers from complex environmental samples, reducing interferences and improving detection limits. uzh.ch

A study by the Federal Aviation Administration highlighted the importance of using an internal standard for the analysis of TCP isomers in air samples to account for matrix interference that can alter retention times. cityu.edu.hk Furthermore, background contamination from laboratory materials can be a significant challenge for accurate quantification at low levels, necessitating rigorous quality control measures. researchgate.net

| Analytical Technique | Advancement | Benefit for Isomer-Specific Characterization |

| Mass Spectrometry | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) | Enhanced mass accuracy and resolution for differentiating isomers and identifying unknown metabolites. |

| Chromatography | Multidimensional Chromatography (e.g., GCxGC, LC-GC) | Improved separation of co-eluting isomers. |

| Ionization | Novel Ionization/Fragmentation Techniques (e.g., APCI with O2) | Generation of isomer-specific fragment ions for unambiguous identification. |

| Quantification | Isotope-Labeled Internal Standards | Improved accuracy and precision by correcting for matrix effects. |

| Sample Preparation | Advanced Sorbents (e.g., MIPs, advanced SPE) | Selective isolation and concentration from complex matrices, reducing interferences. |

Elucidation of Undiscovered Biotransformation Pathways in Diverse Environmental Matrices

Understanding the biotransformation of cresyl phosphate esters is crucial for predicting their environmental persistence, bioavailability, and the potential formation of more toxic byproducts. Research has begun to uncover the metabolic pathways in various organisms and environmental compartments.

A novel microbial consortium, ZY1, has been shown to efficiently degrade tri-o-cresyl phosphate (ToCP), tri-p-cresyl phosphate (TpCP), and tri-m-cresyl phosphate (TmCP), primarily through hydrolysis and hydroxylation. bohrium.comresearchgate.netwho.int This degradation was found to be more rapid for the m-isomer, followed by the p- and o-isomers. The study suggested the involvement of cytochrome P450 monooxygenases and phosphatases in the metabolic process. bohrium.comresearchgate.netwho.int Similarly, the bacterium Brevibacillus brevis has demonstrated the ability to degrade these three TCP isomers, with the highest removal rate observed for TpCP. cityu.edu.hk

Future research will aim to build upon these findings by:

Investigating a Wider Range of Environmental Matrices: Studies are needed to explore biotransformation pathways in diverse environments such as different soil types, sediments, and various aquatic ecosystems, including both freshwater and marine environments. The degradation efficiency of the ZY1 consortium was noted to decrease in high-salinity seawater, indicating that environmental conditions play a significant role. bohrium.comresearchgate.netwho.int

Identifying Novel Metabolic Pathways: While hydrolysis and hydroxylation are recognized as key pathways, the potential for other biotransformation routes, such as demethylation, needs further exploration. A study on a rice-microbiome system revealed a novel demethylation pathway for TCP isomers, which could be an overlooked source of triphenyl phosphate (TPHP) in the environment. researchgate.net

Characterizing Metabolites and Their Toxicity: A critical aspect of future research is the identification and toxicological assessment of all metabolic products. The toxicity of diester metabolites of TCPs has been found to be lower than the parent compounds. bohrium.comresearchgate.netwho.int

Exploring the Role of Plant-Microbe Interactions: The translocation and metabolism of TCP isomers in plant systems, and the influence of the rhizosphere microbiome, are important areas for future investigation to understand the fate of these compounds in agricultural and natural ecosystems. researchgate.net

| Organism/System | Key Biotransformation Pathways | Isomer Specificity/Observations |

| Microbial Consortium ZY1 | Hydrolysis, Hydroxylation | Degradation rate: TmCP > TpCP > ToCP. Involves cytochrome P450 and phosphatase. |

| Brevibacillus brevis | Hydrolysis, Organic Acid Production | Degradation rate: TpCP > TmCP > ToCP. |

| Rice-Microbiome System | Demethylation | A potential environmental source of TPHP. |

Predictive Modeling and Simulation of Environmental Fate and Chemical Reactivity

Predictive modeling and simulation are powerful tools for assessing the environmental fate and potential risks of chemicals like cresyl phosphate esters, especially given the vast number of isomers and potential transformation products.

Reactive molecular dynamics (MD) simulations have been employed to investigate the thermal decomposition of TCP isomers on ferrous surfaces, a process relevant to their breakdown in lubricant applications and potentially in certain environmental scenarios. These simulations have revealed that cresol (B1669610) is a primary decomposition product and that para-TCP isomers are more reactive than meta-TCP isomers on iron oxide surfaces. mdpi.com The simulations identified multiple reaction pathways, including hydroxylation, adsorption, and oligomerization, and correlated their likelihood with the surface material and TCP isomer. mdpi.com

Future research in this area will likely focus on:

Developing Comprehensive Environmental Fate Models: Integrating various environmental parameters to predict the transport, partitioning, and persistence of cresyl phosphate isomers in different environmental compartments (air, water, soil, sediment).

Expanding Quantitative Structure-Activity Relationship (QSAR) Models: While QSAR models have been developed to predict the toxicity of organophosphates, their application to predict the environmental fate properties of cresyl phosphate isomers is an emerging area. researchgate.netcityu.edu.hk Future models could incorporate a wider range of molecular descriptors to predict properties like soil sorption, bioaccumulation potential, and rates of abiotic and biotic degradation.

Simulating Biodegradation Pathways: Computational tools can be used to simulate and predict the enzymatic degradation pathways of different cresyl phosphate isomers, complementing experimental studies and helping to identify potential metabolites.

Refining Force Fields for Reactive Simulations: The accuracy of reactive MD simulations depends heavily on the underlying force fields. Continued development and validation of force fields for the interactions between cresyl phosphates and various environmental surfaces (e.g., clays, organic matter) will enhance the predictive power of these simulations.

| Modeling Approach | Application to Cresyl Phosphates | Future Research Direction |

| Reactive Molecular Dynamics (MD) | Simulating thermal decomposition on ferrous surfaces. | Modeling interactions with diverse environmental surfaces (clays, organic matter). |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting toxicity of organophosphates. | Developing models to predict environmental fate parameters (sorption, bioaccumulation, degradation rates). |

| Environmental Fate Models | General application to chemical transport. | Creating specific models for the transport and partitioning of cresyl phosphate isomers in multimedia environments. |

Exploration of Structure-Function Relationships in Non-Prohibited Domains

While the toxicity of ortho-substituted tricresyl phosphate isomers has led to their restriction in many applications, the non-ortho isomers (meta and para) are widely used as plasticizers and flame retardants. bohrium.comresearchgate.net Understanding the relationship between the isomeric structure of these compounds and their performance in these non-prohibited domains is crucial for optimizing their properties and ensuring their safe use.

The primary functions of TCPs in these applications are not thought to be highly dependent on the specific isomeric composition. researchgate.net However, subtle differences in physical and chemical properties conferred by the position of the methyl group can influence their performance characteristics. For instance, the melting points of the pure isomers vary significantly, with tri-p-cresyl phosphate being a solid at room temperature, while the tri-o- and tri-m-cresyl phosphates are liquids. cityu.edu.hk

Future research in this area should focus on:

Lubricant and Hydraulic Fluid Performance: Systematically investigating how the isomeric composition of TCPs affects their performance as anti-wear additives in lubricants and as fire-resistant hydraulic fluids. This includes evaluating properties such as thermal stability, oxidative stability, hydrolytic stability, and lubricity.

Plasticizer Efficiency: Correlating the isomeric structure with plasticizing efficiency in different polymer systems. This involves measuring effects on properties like flexibility, durability, and processing characteristics.

Flame Retardancy Mechanisms: Elucidating how the different isomers influence the flame retardant properties of materials, including their impact on char formation and the release of flammable gases.

Development of Safer Alternatives: Using the understanding of structure-function relationships to design and synthesize novel organophosphate esters that exhibit the desired performance characteristics without the toxicological concerns associated with ortho-isomers.

| Application | Property Influenced by Isomeric Structure | Future Research Focus |

| Lubricants/Hydraulic Fluids | Thermal and oxidative stability, anti-wear properties. | Systematic evaluation of isomer effects on performance. |

| Plasticizers | Efficiency, compatibility with polymers, permanence. | Correlation of isomer structure with plasticizing performance in various polymers. |

| Flame Retardants | Char formation, heat release rate. | Elucidation of isomer-specific mechanisms of flame retardancy. |

Novel Approaches for Sustainable Synthesis and Enhanced Environmental Degradation

The development of greener and more sustainable methods for both the production and disposal of cresyl phosphate esters is a key area of future research, driven by the principles of green chemistry.

Sustainable Synthesis:

Traditional synthesis of tricresyl phosphate involves the reaction of cresols with phosphorus oxychloride, a process that can generate hazardous byproducts. mst.dkwikipedia.org Future research is exploring more environmentally benign synthetic routes:

Catalytic Processes: A patent describes a method for producing non-toxic tricresyl phosphate using a calcium-magnesium composite catalyst, which may offer a cleaner production pathway. google.com The development of other novel catalysts for the phosphorylation of cresols could lead to more efficient and selective syntheses with reduced waste.

Solvent-Free and Alternative Solvent Systems: Moving away from traditional volatile organic solvents towards solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental footprint of the synthesis process. researchgate.net

Biocatalysis: The use of enzymes or whole-cell biocatalysts for the synthesis of organophosphate esters is a promising but largely unexplored area. nih.gov Biocatalytic methods could offer high selectivity under mild reaction conditions, potentially allowing for the targeted synthesis of specific isomers.

Enhanced Environmental Degradation:

Given the environmental persistence of some organophosphate esters, developing effective methods for their degradation is crucial.

Bioremediation: The use of microorganisms to break down cresyl phosphates in contaminated soil and water is a promising strategy. nih.govnih.govresearchgate.net Research has identified microbial consortia and specific bacterial strains capable of degrading TCP isomers. bohrium.comresearchgate.netcityu.edu.hk Future work will focus on optimizing bioremediation conditions, developing bioaugmentation and biostimulation strategies, and potentially engineering microorganisms for enhanced degradation capabilities. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species like hydroxyl radicals, have been shown to be effective for the degradation of other organophosphate esters. researchgate.netmdpi.com The application of AOPs such as UV/H₂O₂, ozonation, and photocatalysis to the degradation of cresyl phosphate isomers is a key area for future research. Studies on the catalytic hydrolysis of tricresyl phosphate using metal hydroxides have also shown promise. nih.gov

| Approach | Area of Application | Future Research Direction |

| Catalysis | Synthesis | Development of novel, efficient, and selective catalysts for phosphorylation. |

| Green Solvents | Synthesis | Implementation of solvent-free or green solvent systems in production. |

| Biocatalysis | Synthesis | Exploration of enzymes and microorganisms for the targeted synthesis of isomers. |

| Bioremediation | Degradation | Optimization of microbial degradation processes for contaminated sites. |

| Advanced Oxidation Processes | Degradation | Application and optimization of AOPs for the complete mineralization of cresyl phosphates. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying Bis(o-cresyl) m-Cresyl Phosphate (BCMCP) adducts in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting covalent adducts formed by BCMCP. For example, lysine and tyrosine adducts can be identified via characteristic immonium ions (e.g., m/z 405.2 for lysine-CBDP adducts) and neutral loss patterns. Peptide sequencing using collision-induced dissociation (CID) confirms adduct localization, as demonstrated in studies of albumin and butyrylcholinesterase (BChE) modifications .

Q. How can researchers differentiate neurotoxic isomers of cresyl phosphates during synthesis?